3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound characterized by its unique structural features. It contains multiple aromatic rings and heterocyclic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 3-bromo-4-methoxybenzaldehyde and 3-chlorobenzaldehyde. These intermediates undergo condensation reactions with appropriate reagents to form the desired pyrrolo[3,4-d][1,2]oxazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione: shares structural similarities with other pyrrolo[3,4-d][1,2]oxazole derivatives.
3-bromo-4-methoxybenzaldehyde: and are key intermediates in its synthesis.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18BrClN2O4 |
---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H18BrClN2O4/c1-31-19-11-10-14(12-18(19)25)21-20-22(32-28(21)16-7-3-2-4-8-16)24(30)27(23(20)29)17-9-5-6-15(26)13-17/h2-13,20-22H,1H3 |
InChI Key |
TWXMRUSISZIMHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5)Br |
Origin of Product |
United States |
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